![molecular formula C22H26N2O2 B2694775 N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide CAS No. 1424552-68-0](/img/structure/B2694775.png)
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide, also known as GW501516 or Cardarine, is a synthetic drug that was developed in the 1990s. It is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ) and has been shown to have potential applications in scientific research.
Mechanism of Action
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide is a selective agonist of PPARδ, which is a nuclear receptor that plays a role in regulating metabolism and inflammation. When this compound binds to PPARδ, it activates a number of genes involved in energy metabolism, including those involved in fatty acid oxidation and glucose uptake. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its cardioprotective effects.
Biochemical and Physiological Effects:
This compound has a number of biochemical and physiological effects, including increasing fatty acid oxidation and glucose uptake in skeletal muscle, improving insulin sensitivity, and reducing inflammation and oxidative stress in the heart. Additionally, there is evidence to suggest that this compound may have anti-tumor effects, particularly in colon cancer.
Advantages and Limitations for Lab Experiments
One advantage of using N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide in lab experiments is that it has been shown to have potent and selective effects on PPARδ, which can be useful for studying the role of this receptor in various physiological processes. Additionally, this compound has been shown to be well-tolerated in animal models, which makes it a useful tool for studying the effects of PPARδ activation in vivo. However, one limitation of using this compound in lab experiments is that it is a synthetic drug that may not accurately represent the effects of endogenous PPARδ activation.
Future Directions
There are a number of potential future directions for research on N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide. One area of interest is the potential use of this drug in the treatment of type 2 diabetes, as it has been shown to improve glucose metabolism and insulin sensitivity in animal models. Additionally, there is interest in exploring the cardioprotective effects of this compound further, particularly in the context of heart failure and other cardiovascular diseases. Finally, there is potential for further research on the anti-tumor effects of this compound, particularly in colon cancer.
Synthesis Methods
The synthesis of N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide involves several steps, including the reaction of 4-(3-methylphenoxy)butanoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(1-cyano-1-methyl-3-phenylpropyl)amine to form the final product.
Scientific Research Applications
N-(1-cyano-1-methyl-3-phenylpropyl)-4-(3-methylphenoxy)butanamide has been shown to have potential applications in scientific research, particularly in the fields of metabolism, cardiovascular disease, and cancer. It has been shown to improve glucose metabolism and increase insulin sensitivity in animal models, and may have potential applications in the treatment of type 2 diabetes. Additionally, this compound has been shown to have cardioprotective effects, including reducing inflammation and oxidative stress in the heart. Finally, there is evidence to suggest that this compound may have anti-tumor effects, particularly in colon cancer.
properties
IUPAC Name |
N-(2-cyano-4-phenylbutan-2-yl)-4-(3-methylphenoxy)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-18-8-6-11-20(16-18)26-15-7-12-21(25)24-22(2,17-23)14-13-19-9-4-3-5-10-19/h3-6,8-11,16H,7,12-15H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUZVINSUNLJFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCC(=O)NC(C)(CCC2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.